molecular formula C7H14FNO2S B11899723 N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide

N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide

Cat. No.: B11899723
M. Wt: 195.26 g/mol
InChI Key: LOIPCQDCBWTCSQ-UHFFFAOYSA-N
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Description

N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide: is an organic compound featuring a tert-butyl group, a fluorocyclopropane ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with 1-fluorocyclopropane-1-sulfonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorocyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is unique due to the presence of the fluorocyclopropane ring, which imparts distinct chemical and physical properties. This ring structure is less common in sulfonamide compounds, making it a valuable scaffold for developing novel bioactive molecules .

Properties

Molecular Formula

C7H14FNO2S

Molecular Weight

195.26 g/mol

IUPAC Name

N-tert-butyl-1-fluorocyclopropane-1-sulfonamide

InChI

InChI=1S/C7H14FNO2S/c1-6(2,3)9-12(10,11)7(8)4-5-7/h9H,4-5H2,1-3H3

InChI Key

LOIPCQDCBWTCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)F

Origin of Product

United States

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